molecular formula C17H31ClN2O B13742926 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride CAS No. 102517-12-4

1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride

Cat. No.: B13742926
CAS No.: 102517-12-4
M. Wt: 314.9 g/mol
InChI Key: DCERNYFZAUTXPJ-UHFFFAOYSA-N
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Description

1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride is a chemical compound with the molecular formula C17H31ClN2O. It is known for its unique structure, which includes an adamantyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride typically involves the reaction of 1-adamantylamine with piperazine and subsequent functionalization to introduce the propanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Piperazinepropanol, 4-(1-adamantyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

102517-12-4

Molecular Formula

C17H31ClN2O

Molecular Weight

314.9 g/mol

IUPAC Name

3-[4-(1-adamantyl)piperazin-1-yl]propan-1-ol;hydrochloride

InChI

InChI=1S/C17H30N2O.ClH/c20-7-1-2-18-3-5-19(6-4-18)17-11-14-8-15(12-17)10-16(9-14)13-17;/h14-16,20H,1-13H2;1H

InChI Key

DCERNYFZAUTXPJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCO)C23CC4CC(C2)CC(C4)C3.Cl

Origin of Product

United States

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